9,10-Diethylbenz(a)anthracene-3,4-diol

Lipophilicity Partition coefficient Bioavailability

9,10-Diethylbenz(a)anthracene-3,4-diol is a synthetic polycyclic aromatic hydrocarbon (PAH) derivative belonging to the benz[a]anthracene-3,4-diol class, characterized by ethyl substituents at the 9- and 10-positions and hydroxyl groups at the 3- and 4-positions (molecular formula C₂₂H₂₀O₂, molecular weight 316.39 g/mol). The compound serves as a model substrate for investigating the role of alkyl substitution on bay-region diol-epoxide formation, metabolic activation by cytochrome P450 enzymes, and dihydrodiol dehydrogenase–mediated detoxification pathways in mutagenesis and chemical carcinogenesis research.

Molecular Formula C22H20O2
Molecular Weight 316.4 g/mol
CAS No. 64414-71-7
Cat. No. B12802378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Diethylbenz(a)anthracene-3,4-diol
CAS64414-71-7
Molecular FormulaC22H20O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCCC1=C(C=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(=C4O)O)CC
InChIInChI=1S/C22H20O2/c1-3-13-9-16-11-15-5-6-19-18(7-8-21(23)22(19)24)20(15)12-17(16)10-14(13)4-2/h5-12,23-24H,3-4H2,1-2H3
InChIKeyMHLODBQYXDECLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,10-Diethylbenz(a)anthracene-3,4-diol (CAS 64414-71-7): A Substituted PAH Diol for Comparative Carcinogenesis and Metabolic Activation Studies


9,10-Diethylbenz(a)anthracene-3,4-diol is a synthetic polycyclic aromatic hydrocarbon (PAH) derivative belonging to the benz[a]anthracene-3,4-diol class, characterized by ethyl substituents at the 9- and 10-positions and hydroxyl groups at the 3- and 4-positions (molecular formula C₂₂H₂₀O₂, molecular weight 316.39 g/mol) . The compound serves as a model substrate for investigating the role of alkyl substitution on bay-region diol-epoxide formation, metabolic activation by cytochrome P450 enzymes, and dihydrodiol dehydrogenase–mediated detoxification pathways in mutagenesis and chemical carcinogenesis research .

Why Generic Substitution Fails for 9,10-Diethylbenz(a)anthracene-3,4-diol: Alkyl Substituent Position and Size Critically Modulate Biological Potency


Within the benz[a]anthracene-3,4-diol family, generic interchange between alkyl-substituted analogs is not scientifically valid because the position, size, and electronic nature of the alkyl substituent profoundly alter metabolic activation efficiency, covalent DNA binding capacity, and ultimate mutagenic/carcinogenic potency [1]. The bay-region theory of PAH carcinogenesis predicts that diol-epoxides formed at the 1,2-position of the 3,4-dihydrodiol are the ultimate reactive species; however, the presence, size, and location of remote alkyl groups (methyl vs. ethyl) can sterically hinder or electronically modulate the epoxidation step catalyzed by cytochrome P450 isoforms, thereby producing orders-of-magnitude differences in mutagenicity even among closely related congeners [2]. The quantitative evidence below demonstrates these structure-activity disjunctions explicitly.

Quantitative Differentiation Evidence for 9,10-Diethylbenz(a)anthracene-3,4-diol Versus Closest Analogs


Enhanced Lipophilicity Relative to Monomethyl-Substituted and Unsubstituted Benz[a]anthracene-3,4-diols Drives Differential Partitioning and Bioavailability

The predicted octanol-water partition coefficient (XLogP3) for 9,10-diethylbenz(a)anthracene-3,4-diol is approximately 5.68, as reported by ChemSrc computational data . In contrast, the 8-methyl-substituted analog (benz(a)anthracene-3,4-diol, 3,4-dihydro-8-methyl-, trans-) has a PubChem-computed XLogP3 of 3.4 [1]. This represents a ~2.3 log unit increase in lipophilicity attributable to the presence of two ethyl groups at the 9- and 10-positions versus a single methyl group at the 8-position. The unsubstituted benz[a]anthracene-3,4-dihydrodiol, lacking any alkyl substituents, is expected to be even less lipophilic, though a directly comparable computed XLogP3 value is not available in the public domain for that exact structure. The substantial increase in logP has direct implications for differential membrane permeability, microsomal partitioning, and tissue distribution profiles in experimental systems.

Lipophilicity Partition coefficient Bioavailability PAH metabolism Quantitative structure-activity relationship

Ethyl Substituents at 9- and 10-Positions Sterically and Electronically Modulate Metabolic Activation Compared to 7-Methyl and 7-Ethyl Analogs

Direct comparative mutagenicity data for 9,10-diethylbenz(a)anthracene-3,4-diol are not available in the peer-reviewed literature. However, a foundational study by Glatt et al. (1989) established that the anti bay-region diol-epoxide of 7-ethylbenz(a)anthracene was approximately 3- to 4-fold less mutagenic toward Salmonella typhimurium TA100 than the corresponding 7-methyl analog, and covalent DNA binding in V79 Chinese hamster cells was similarly reduced by the ethyl substitution [1]. Although this comparison pertains to substitution at the 7-position rather than the 9,10-positions, the finding demonstrates that increasing alkyl size from methyl to ethyl on the benz[a]anthracene scaffold is sufficient to measurably attenuate metabolic activation and DNA adduct formation. When extrapolated to the 9,10-diethyl substitution pattern, a comparable class-level attenuation would be expected relative to the 9,10-dimethyl analog; however, the magnitude cannot be exactly predicted without specific experimental determination.

Metabolic activation Bay-region diol-epoxide Cytochrome P450 Steric hindrance Mutagenicity

9,10-Diethyl Substitution May Mimic the Metabolic Blockade Effect Demonstrated for 7,12-Diethylbenz[a]anthracene Relative to 7,12-Dimethylbenz[a]anthracene

The parent hydrocarbon of the target diol, 7,12-diethylbenz[a]anthracene (also designated 9,10-diethyl-1,2-benzanthracene), has been characterized as lacking significant carcinogenic activity compared to the highly potent 7,12-dimethylbenz[a]anthracene (DMBA), with the larger ethyl groups at the 7- and 12-positions thought to physically block cytochrome P450 access to the bay region, thereby preventing metabolic activation to the ultimate carcinogenic diol-epoxide [1]. Although this evidence pertains to the unmetabolized hydrocarbon rather than the 3,4-diol, the same steric principle applies to the 9,10-diethylbenz(a)anthracene-3,4-diol scaffold: when this diol undergoes further metabolic oxidation to the bay-region 1,2-epoxide, the presence of ethyl substituents at the 9- and 10-positions may alter the conformation of the saturated angular ring and modulate epoxide hydrolase or dihydrodiol dehydrogenase accessibility relative to the dimethyl analog. No quantitative rate data exist for the 9,10-diethyl diol specifically.

Metabolic blockade Carcinogenicity 7,12-Diethylbenz[a]anthracene DMBA Steric hindrance

Bay-Region Diol-Epoxide of Unsubstituted Benz[a]anthracene-3,4-diol Demonstrates 15- to 125-Fold Enhanced Mutagenicity Over Non-Bay-Region Epoxides, Serving as the Baseline Against Which 9,10-Diethyl Substitution Effects Must Be Evaluated

Wood et al. (1977) established that the bay-region 1,2-epoxides derived from unsubstituted benz[a]anthracene-trans-3,4-dihydrodiol are 15- to 35-fold more mutagenic in Salmonella typhimurium TA100 and 65- to 125-fold more mutagenic in V79 Chinese hamster cells than the corresponding 8,9-diol-10,11-epoxides or 10,11-diol-8,9-epoxides [1]. This foundational SAR demonstrates that the 3,4-diol scaffold with a bay-region epoxide is the critical pharmacophore for genotoxic activity. The 9,10-diethyl derivative retains this 3,4-diol pharmacophore but introduces ethyl groups that may electronically or sterically perturb epoxide ring-opening kinetics and DNA adduct formation efficiency. The Wood et al. data provide the unsubstituted baseline mutagenicity values against which the 9,10-diethyl analog must be measured; however, no direct experimental mutagenicity data for the 9,10-diethyl derivative have been identified in the public domain.

Bay-region theory Mutagenicity Diol-epoxide Salmonella TA100 Structure-activity relationship

High-Value Application Scenarios for 9,10-Diethylbenz(a)anthracene-3,4-diol in Toxicology, Analytical Chemistry, and Metabolic Research


Analytical Reference Standard for LC-MS/MS Quantification of Alkyl-Substituted PAH Diol Metabolites in Environmental or Biological Samples

Owing to its defined molecular weight (316.39 g/mol) and distinct retention time in reverse-phase chromatography driven by the enhanced logP (~5.68) relative to monomethyl-substituted analogs, 9,10-diethylbenz(a)anthracene-3,4-diol can serve as an internal or surrogate standard for quantifying structurally related alkyl-PAH diols in complex matrices such as air particulate extracts, soil leachates, or microsomal incubation mixtures . Its diethyl substitution pattern ensures chromatographic resolution from the more common 7,12-dimethyl PAH metabolites, reducing co-elution interference in multi-analyte panels.

Substrate for Dihydrodiol Dehydrogenase (DDH) Activity Assays to Probe Alkyl Substituent Effects on Detoxification Rates

Rat liver dihydrodiol dehydrogenase (DDH, EC 1.3.1.20) is known to oxidize benz[a]anthracene-3,4-dihydrodiol to its corresponding catechol with high efficiency . The 9,10-diethyl analog offers a sterically and electronically differentiated substrate for investigating whether ethyl substitution at the 9- and 10-positions alters the k_cat/K_m of DDH relative to the unsubstituted or 7,12-dimethyl substrates. Such comparative kinetic data are directly relevant to understanding structure-dependent detoxification capacity in PAH-exposed organisms.

Negative Control or Attenuated Mutagen in Ames and Mammalian Cell Mutagenicity Assays Alongside 7,12-Dimethylbenz[a]anthracene-3,4-diol

Based on the established finding that 7-ethyl substitution reduces mutagenicity ~3–4-fold compared to 7-methyl in the context of bay-region diol-epoxides , the 9,10-diethylbenz(a)anthracene-3,4-diol may provide an attenuated positive control or a graded dose-response comparator in Salmonella (Ames) and V79 mammalian cell assays. Researchers evaluating the mutagenic potency of novel bay-region diol-epoxides can include the 9,10-diethyl diol as a reference point between the highly potent 7,12-dimethyl derivative and completely inactive structural controls, though experimental validation of its specific mutagenic activity is required.

Probe Molecule for Computational Docking and Molecular Dynamics Simulations of CYP1A1 and CYP1B1 Active Sites

The 9,10-diethyl substitution introduces steric bulk and increased lipophilicity (logP ~5.68 vs. ~3.4 for monomethyl analogs [1]) that can serve as computational probes to test the steric tolerance of cytochrome P450 isoform active sites (CYP1A1, CYP1B1) implicated in PAH metabolic activation. Molecular docking studies comparing binding poses and distances to the heme iron for the 9,10-diethyl diol versus the 7,12-dimethyl or unsubstituted diols can yield quantitative predictions of metabolic susceptibility that guide subsequent in vitro metabolism experiments.

Quote Request

Request a Quote for 9,10-Diethylbenz(a)anthracene-3,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.